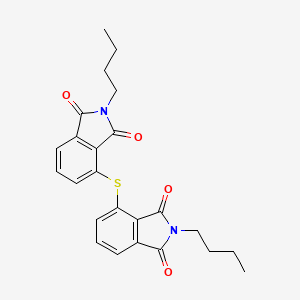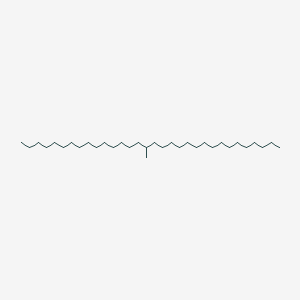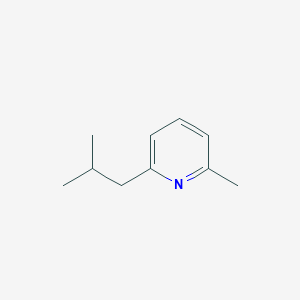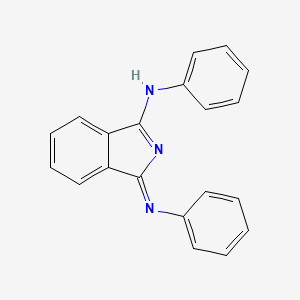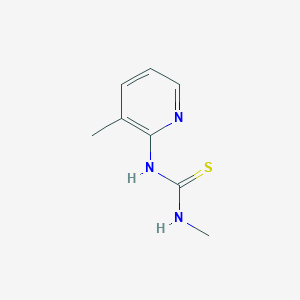
Thallium(1+);hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium(1+);hydrate, also known as thallium(I) hydrate, is a compound consisting of thallium in its +1 oxidation state combined with water molecules. Thallium is a post-transition metal with the symbol Tl and atomic number 81. It is known for its high toxicity and has limited commercial applications .
Vorbereitungsmethoden
Thallium(1+);hydrate can be synthesized through various methods. One common approach involves the reaction of thallium(I) salts with water. For example, thallium(I) nitrate can be dissolved in water to form thallium(I) hydrate. Industrial production methods often involve the extraction of thallium from minerals such as zinc and lead ores, followed by purification and hydration processes .
Analyse Chemischer Reaktionen
Thallium(1+);hydrate undergoes several types of chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: Thallium(I) can undergo substitution reactions with halogens to form thallium halides.
Hydrolysis: Thallium(I) reacts with water to form thallium hydroxide and hydrogen gas.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various halogens. Major products formed from these reactions include thallium(III) oxide, thallium halides, and thallium hydroxide .
Wissenschaftliche Forschungsanwendungen
Thallium(1+);hydrate has several scientific research applications:
Chemistry: It is used in the synthesis of other thallium compounds and as a reagent in various chemical reactions.
Biology: Thallium compounds are used in biological studies to understand their toxic effects on living organisms.
Wirkmechanismus
The mechanism of action of thallium(1+);hydrate involves its interaction with cellular components. Thallium ions can interfere with potassium-regulated processes in cells, leading to disruption of cellular functions. Thallium can also induce oxidative stress and damage cellular structures, contributing to its toxicity .
Vergleich Mit ähnlichen Verbindungen
Thallium(1+);hydrate can be compared with other thallium compounds such as thallium(III) oxide and thallium halides. Unlike thallium(III) compounds, thallium(I) compounds are generally more stable and less reactive. Similar compounds include rubidium salts, which share similar crystal structures and chemical properties with thallium(I) salts .
Conclusion
This compound is a compound with significant scientific and industrial applications, despite its high toxicity. Its unique chemical properties and reactivity make it a valuable compound for research and various industrial processes.
Eigenschaften
CAS-Nummer |
61003-61-0 |
|---|---|
Molekularformel |
H2OTl+ |
Molekulargewicht |
222.399 g/mol |
IUPAC-Name |
thallium(1+);hydrate |
InChI |
InChI=1S/H2O.Tl/h1H2;/q;+1 |
InChI-Schlüssel |
QGYXCSSUHCHXHB-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Tl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



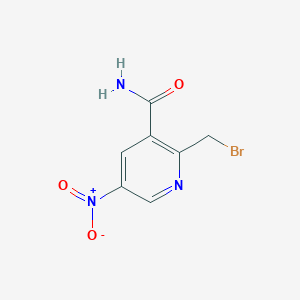
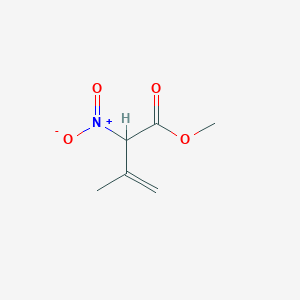
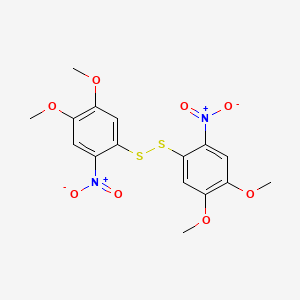

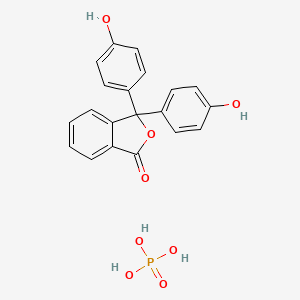
![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)
![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)

